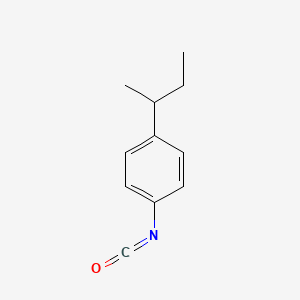

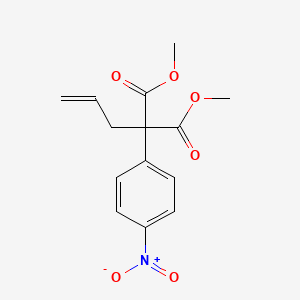

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

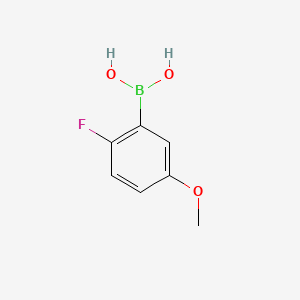

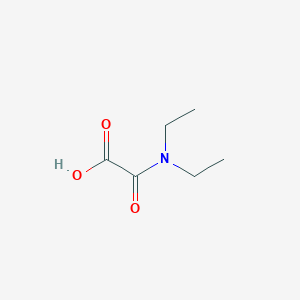

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is a compound that can be synthesized through various chemical reactions involving malonates and nitrophenyl derivatives. The compound is characterized by the presence of a nitro group attached to a phenyl ring and a malonate ester functionality, which can be further modified to introduce different substituents onto the aromatic ring .

Synthesis Analysis

The synthesis of related compounds, such as dialkyl 2-[1-p-nitrophenyl-2-(alkylamino)-2-oxoethyl]malonates, has been achieved through the condensation of Meldrum's acid with 4-nitrobenzaldehyde followed by a reaction with alkyl isocyanides in the presence of alcohols, yielding excellent results . Additionally, dimethyl malonate has been used as a one-carbon source to introduce carbon substituents onto aromatic nitro compounds, with the decarboxylation of ester groups being a significant step in the process .

Molecular Structure Analysis

While the specific molecular structure of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate is not detailed in the provided papers, related compounds have been studied. For instance, the molecular crystal structure of a similar compound, 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, was determined by X-ray diffraction, revealing its crystallization in the monoclinic P21/c space group .

Chemical Reactions Analysis

Proton transfer reactions from dimethyl (4-nitrophenyl)malonate to various N-bases in acetonitrile have been studied, showing quantitative deprotonation by N-bases with guanidine-like character . This indicates that dimethyl 2-allyl-2-(4-nitrophenyl)malonate could potentially undergo similar reactions, depending on the basicity of the reactants involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate can be inferred from related compounds. For example, the spectroscopic properties of the compound synthesized in the study of the molecular crystal structure were analyzed using 1H NMR, mass, and IR spectroscopy, providing insights into its chemical environment . These methods could be applied to Dimethyl 2-allyl-2-(4-nitrophenyl)malonate to determine its physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

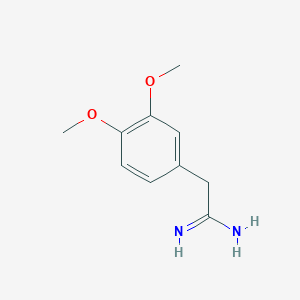

Synthesis and Molecular Structure

The synthesis of derivatives of dimethyl 2-allyl-2-(4-nitrophenyl)malonate, such as dimethyl {2-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]ethyl}malonate monohydrate, involves complex reactions including the formation of pyrazole and phenyl rings. These compounds have been studied for their molecular structure using NMR, single crystal X-ray diffraction, and ab initio calculations, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

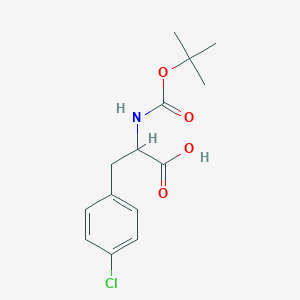

Catalytic Processes

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate and its derivatives have been explored in palladium-catalyzed asymmetric allylic alkylation reactions. These studies have focused on the development of new chiral ligands, exploring their efficacy in enhancing enantioselectivity in synthetic processes. For example, research has shown that certain ligands can significantly influence the outcomes of these reactions, leading to high yields and enantioselectivities. These findings have implications for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, and highlight the compound's role in facilitating efficient and selective synthesis techniques (Farrell, Goddard, & Guiry, 2002).

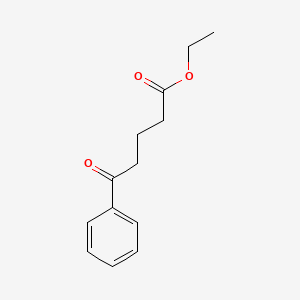

Novel Synthetic Routes

The compound has also been employed in innovative synthetic routes to create conjugated dienes attached to a quaternary carbon center. This application demonstrates the versatility of dimethyl 2-allyl-2-(4-nitrophenyl)malonate in constructing complex molecular architectures, offering new pathways for the synthesis of valuable chemical entities (Sato, Oonishi, & Mori, 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-(4-nitrophenyl)-2-prop-2-enylpropanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO6/c1-4-9-14(12(16)20-2,13(17)21-3)10-5-7-11(8-6-10)15(18)19/h4-8H,1,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZNNCKJDVKCJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC=C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394618 |

Source

|

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

CAS RN |

404597-63-3 |

Source

|

| Record name | dimethyl 2-allyl-2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.